[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide
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Overview
Description
17-Keto Vecuronium Bromide is a derivative of Vecuronium Bromide, a well-known neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation . This compound is characterized by its molecular formula C32H53BrN2O3 and a molecular weight of 593.68 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Oxidation: Introduction of the keto group through oxidation reactions.
Purification: Use of chromatographic techniques to purify the final product.
Chemical Reactions Analysis
17-Keto Vecuronium Bromide undergoes various chemical reactions, including:
Reduction: Potential reduction of the keto group back to a hydroxyl group under specific conditions.
Substitution: Possible substitution reactions at the bromide site. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
17-Keto Vecuronium Bromide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological systems, particularly in neuromuscular research.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 17-Keto Vecuronium Bromide is similar to that of Vecuronium Bromide. It acts as a non-depolarizing neuromuscular blocking agent by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting muscle contraction . The molecular targets include nicotinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine-mediated signal transduction .
Comparison with Similar Compounds
17-Keto Vecuronium Bromide can be compared with other neuromuscular blocking agents such as:
Vecuronium Bromide: The parent compound, which lacks the keto group at the 17th position.
Pancuronium Bromide: Another neuromuscular blocking agent with a different molecular structure and pharmacological profile.
Rocuronium Bromide: Known for its rapid onset of action and shorter duration compared to Vecuronium. The uniqueness of 17-Keto Vecuronium Bromide lies in its specific structural modification, which may confer distinct pharmacological properties and potential advantages in research applications.
Properties
IUPAC Name |
[10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLDTOFIAZONV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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